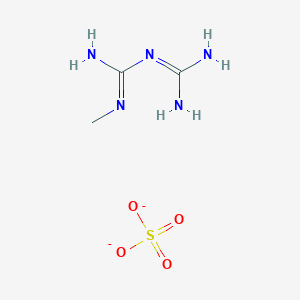![molecular formula C10H17N3O B11742123 [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)
[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and a tetrahydrofuran (oxolane) ring connected via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Connecting the Rings: The final step involves the reaction of the pyrazole derivative with the tetrahydrofuran derivative in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, providing a basis for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions, while the tetrahydrofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: A simpler compound with a single pyrazole ring.
Tetrahydrofuran: A compound with a single tetrahydrofuran ring.
Pyrazole-Tetrahydrofuran Derivatives: Compounds with similar structures but different substituents on the rings.
Uniqueness
[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to the combination of the pyrazole and tetrahydrofuran rings connected by a methylamine bridge. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h4-5,10-11H,2-3,6-8H2,1H3 |
InChI Key |
LTOVLWJDTILGPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


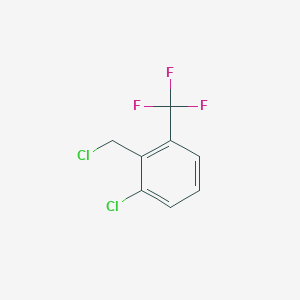

![(2-phenylethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742083.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
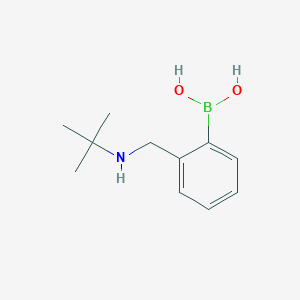
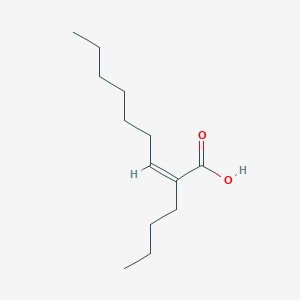

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)

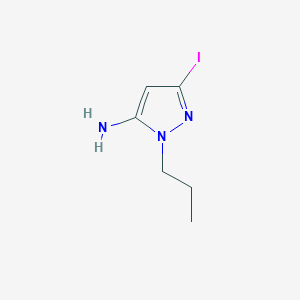
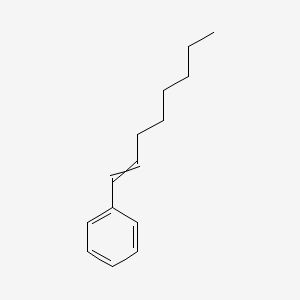
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
